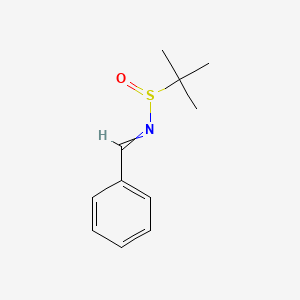
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is a synthetic amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl group, an ethoxy group, and a tert-butyloxycarbonyl group. It is often used in peptide synthesis and as a building block in the development of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine typically involves multiple steps:
Protection of the Amino Group: The amino group of alanine is protected using a tert-butyloxycarbonyl (Boc) group.
Formation of the Ethoxy Group: The protected alanine is then reacted with ethylene oxide to introduce the ethoxy group.
Introduction of the Benzyloxycarbonyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Compounds with different protecting groups replacing the benzyloxycarbonyl group.
Aplicaciones Científicas De Investigación
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-glycine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-valine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-leucine
Uniqueness
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in peptide synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C18H26N2O7 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H26N2O7/c1-18(2,3)27-17(24)20-14(15(21)22)12-25-10-9-19-16(23)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Clave InChI |
NKFDBPFAHURALB-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)



![1H-Purin-6-amine, 8-[(3,4,5-trimethoxyphenyl)thio]-](/img/structure/B8525616.png)






